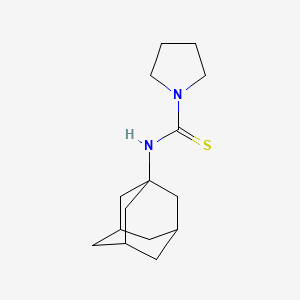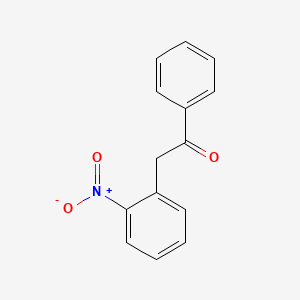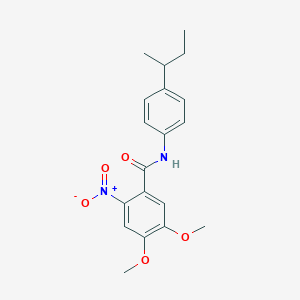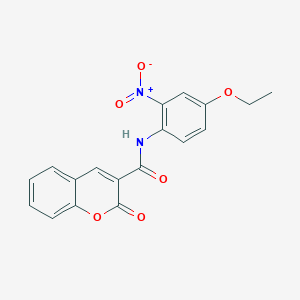
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol, also known as DIQMP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of isoquinoline derivatives and has been found to possess various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol is not fully understood. However, it has been proposed that it exerts its effects by modulating the activity of various neurotransmitters such as dopamine, serotonin, and acetylcholine. It has also been suggested that 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol may act as an antagonist of N-methyl-D-aspartate (NMDA) receptors, which are involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol has been found to possess various biochemical and physiological effects. It has been shown to reduce oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. Additionally, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol has been found to inhibit the activity of various enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the degradation of neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol in lab experiments is its potent antioxidant and anti-inflammatory activities, which make it suitable for studying the mechanisms underlying various diseases such as Alzheimer's and Parkinson's. However, one of the limitations of using 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol is its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol. One potential direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to study its effects on the immune system and its potential as an immunomodulatory agent. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol and its potential interactions with other drugs and compounds.
Synthesemethoden
The synthesis of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol can be achieved through a multi-step process. The first step involves the condensation of 2-methoxyphenylacetonitrile with formaldehyde, followed by the reduction of the resulting imine with sodium borohydride to obtain the corresponding amine. The amine is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of acetic acid to form 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol.
Wissenschaftliche Forschungsanwendungen
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol has been extensively studied for its potential applications in scientific research. It has been found to possess various properties that make it suitable for use in the fields of pharmacology and neuroscience. For instance, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol has been shown to exhibit potent antioxidant and anti-inflammatory activities, which make it a potential candidate for the treatment of various diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c18-16-7-5-13(6-8-16)11-17-10-9-14-3-1-2-4-15(14)12-17/h1-8,18H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQGOEXXFRCTEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,4-dihydroisoquinolin-2(1H)-yl)methyl]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(3-isopropylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5091247.png)

![2-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5091261.png)
![5-acetyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methylphenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5091266.png)


![4-{2-[1-(2-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]hydrazino}benzenesulfonic acid](/img/structure/B5091281.png)




![5-[({3-[(1-ethylpentyl)oxy]propyl}amino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5091327.png)
![ethyl 4-(4-methoxybenzyl)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxylate](/img/structure/B5091332.png)